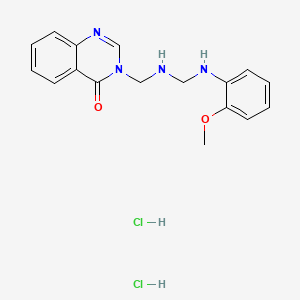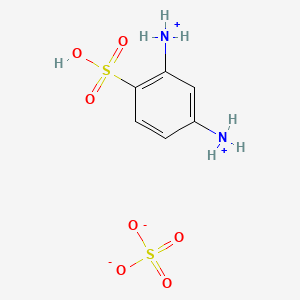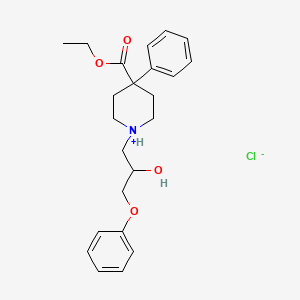
Acetanilide, N-(dimethylcarbamoylmethyl)-4'-(isopentyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- is a synthetic organic compound that belongs to the class of acetanilide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- typically involves the reaction of phenylamine (aniline) with ethanoic acid or ethanoic anhydride to form the acetanilide core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Wissenschaftliche Forschungsanwendungen
ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as an analgesic and antipyretic agent.
Industry: Utilized in the manufacture of dyestuffs, rubber, and other industrial products.
Wirkmechanismus
The mechanism of action of ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ACETANILIDE,N-(DIMETHYLCARBAMOYLMETHYL)-4-(ISOPENTYLOXY)- include other acetanilide derivatives such as:
N-phenylacetamide: A simpler acetanilide derivative with a phenyl ring attached to an acetamido group.
N-methylacetamide: Another derivative with a methyl group attached to the acetamido group.
Uniqueness
The presence of the dimethylcarbamoylmethyl and isopentyloxy groups enhances its reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
93814-29-0 |
|---|---|
Molekularformel |
C17H26N2O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-[N-acetyl-4-(3-methylbutoxy)anilino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H26N2O3/c1-13(2)10-11-22-16-8-6-15(7-9-16)19(14(3)20)12-17(21)18(4)5/h6-9,13H,10-12H2,1-5H3 |
InChI-Schlüssel |
MDZWVSKNPAQTTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)


